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Compound of Interest

Compound Name: Trifluoropyruvamide hydrate

CAS No.: 1210756-85-6

Cat. No.: B1419489

Get Quote

Executive Summary
This guide provides a technical analysis of Trifluoropyruvamide hydrate (CAS: 1210756-85-

6), a critical fluorinated building block used in the synthesis of bioactive heterocycles and

protease inhibitors. Due to the strong electron-withdrawing effect of the trifluoromethyl group,

this compound exists in a dynamic equilibrium between its ketone and gem-diol (hydrate)

forms. This document outlines the solubility profile, thermodynamic behavior, and validated

protocols for solubility determination and recrystallization, designed for application scientists

and process chemists.
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Property Detail

Chemical Name 3,3,3-Trifluoro-2-oxopropanamide hydrate

Synonyms
Trifluoropyruvamide hydrate; 3,3,3-Trifluoro-2,2-

dihydroxypropanamide

CAS Registry Number 1210756-85-6

Molecular Formula C₃H₄F₃NO₃ (Gem-diol form)

Molecular Weight 159.06 g/mol

Physical State White to off-white crystalline solid

Hygroscopicity High (Deliquescent in high humidity)

The Hydration Equilibrium
Unlike non-fluorinated analogues, the trifluoromethyl group (

) destabilizes the carbonyl carbon, making it highly electrophilic. In the presence of water or
atmospheric moisture, the equilibrium strongly favors the gem-diol form. This structural duality
dictates its solubility behavior: the gem-diol is highly polar and hydrogen-bond donating, while
the keto form is less polar.
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Figure 1: Equilibrium between the keto-amide and the stable gem-diol hydrate. The equilibrium

lies far to the right in aqueous conditions.
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The solubility of Trifluoropyruvamide hydrate is governed by its ability to form extensive

hydrogen bond networks (3 donors, 4 acceptors in gem-diol form).

Qualitative Solubility Matrix
Data derived from structural analysis and behavior of homologous trifluoromethyl ketones (e.g.,

Trifluoroacetaldehyde hydrate).

Solvent Class
Representative
Solvents

Solubility Rating Mechanism

Protic Polar
Water, Methanol,

Ethanol
High (>100 mg/mL)

Strong H-bonding with

gem-diol hydroxyls.

Aprotic Polar
THF, Acetone,

Acetonitrile
High

Dipole-dipole

interactions;

stabilization of amide.

Esters
Ethyl Acetate,

Isopropyl Acetate
Moderate

Good for extraction;

potential

recrystallization

solvent.

Chlorinated
Dichloromethane

(DCM), Chloroform
Low to Moderate

Limited H-bonding;

useful for washing but

not dissolving.

Non-Polar
Hexanes, Heptane,

Toluene
Insoluble (<1 mg/mL)

Lack of polarity to

disrupt crystal lattice.

Thermodynamic Considerations
Temperature Dependence: Solubility in water and alcohols increases significantly with

temperature ($ \Delta H_{sol} > 0 $).

pH Sensitivity: The amide proton is weakly acidic ($ pK_a \approx 12-14

pH > 12 $), deprotonation occurs, drastically increasing solubility but potentially inducing
hydrolysis of the amide bond.
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Experimental Protocols
Protocol: Gravimetric Solubility Determination
Use this protocol to generate precise solubility curves for your specific batch/polymorph.

Materials:

Trifluoropyruvamide hydrate (approx. 5 g)

Scintillation vials (20 mL) with PTFE-lined caps

Temperature-controlled shaker or water bath

Syringe filters (0.45 µm PTFE)

Workflow:

Saturation: Add excess solid to 5 mL of the target solvent in a vial.

Equilibration: Agitate at the target temperature (

) for 24 hours.

Visual Check: Ensure solid remains present.[1] If all dissolves, add more solid.

Filtration: Stop agitation and allow settling for 30 mins at

. Filter the supernatant using a pre-warmed syringe filter.

Quantification:

Transfer exactly 1.00 mL of filtrate to a pre-weighed vial.

Evaporate solvent under vacuum/nitrogen stream at 40°C.

Dry residue to constant weight.

Calculation: $ S (mg/mL) = \frac{Mass_{residue} (mg)}{1.00 mL} $
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Protocol: Recrystallization (Purification)
Target Impurities: Unreacted trifluoropyruvate esters, polymeric species, and trace acids.

Solvent System:

Primary Solvent: Water (or 95% Ethanol for higher yield)

Antisolvent: n-Heptane (if using Ethanol) or evaporative cooling (if using Water).

Step-by-Step Procedure:

Dissolution: Suspend crude Trifluoropyruvamide hydrate in Water (0.5 mL per gram of

solid). Heat to 60-70°C until fully dissolved.

Note: Do not exceed 80°C to prevent amide hydrolysis.

Hot Filtration: If insoluble particulates are present, filter the hot solution through a heated

funnel.

Crystallization:

Method A (Water): Allow the solution to cool slowly to room temperature (20°C) over 2

hours, then chill to 0-4°C.

Method B (Ethanol/Heptane): Dissolve in min. volume of hot Ethanol. Add hot Heptane

dropwise until slight turbidity persists. Cool slowly.

Isolation: Filter crystals using vacuum filtration. Wash with ice-cold solvent (e.g., cold

heptane or cold water).

Drying: Dry under vacuum (10 mbar) at 40°C for 12 hours. Use a

trap if strict anhydrous conditions are required (though the hydrate will reform upon exposure
to air).

Process Visualization
Solubility Determination Workflow
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Figure 2: Decision tree for gravimetric solubility determination to ensure saturation is achieved.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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